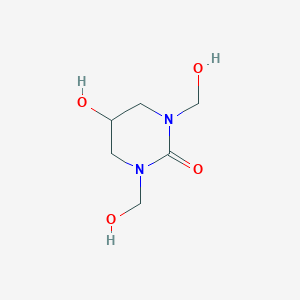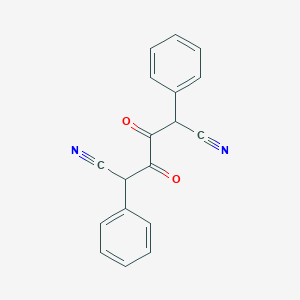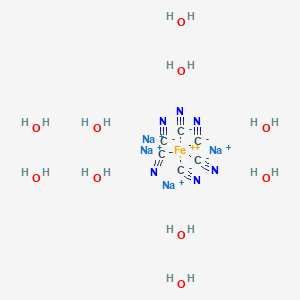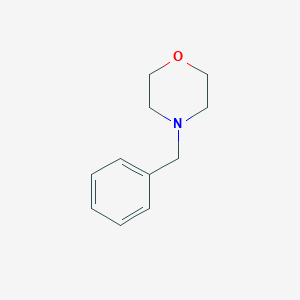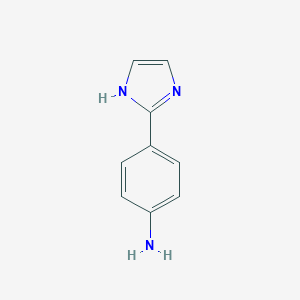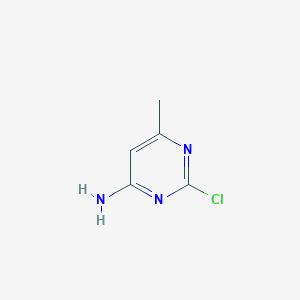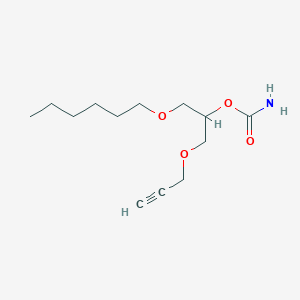
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that belongs to the class of carbamate derivatives. It is commonly used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is not well understood. However, it is believed to act as a carbamate inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting AChE, 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate may increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Effets Biochimiques Et Physiologiques
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have various biochemical and physiological effects. It has been reported to exhibit cytotoxicity against cancer cells, antimicrobial activity against bacteria and fungi, and anti-inflammatory activity in vitro. Moreover, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for lab experiments. It is readily available, easy to handle, and has a high degree of purity. Moreover, it has a wide range of applications in various fields of research. However, it also has some limitations. For example, its mechanism of action is not well understood, which limits its potential as a therapeutic agent. Moreover, its cytotoxicity and potential side effects need to be further investigated.
Orientations Futures
There are several future directions for the research on 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its applications in chemical biology, such as the labeling and imaging of biomolecules. Moreover, more research is needed to understand its mechanism of action and potential side effects, which will help to optimize its use in research and clinical settings.
Conclusion:
In conclusion, 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that has various applications in scientific research. It has unique properties and has been used as a building block for the synthesis of various compounds, a reagent for the synthesis of novel organic compounds, and a tool in chemical biology. Although its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. Its advantages and limitations for lab experiments have been discussed, and several future directions for research have been proposed.
Méthodes De Synthèse
The synthesis of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of 1-hexanol, propargyl alcohol, and diisopropylcarbodiimide (DIC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction takes place at room temperature and yields the desired product in high yield and purity. The chemical structure of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is shown below:
Applications De Recherche Scientifique
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has been widely used in scientific research for its unique properties and applications. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent for the synthesis of novel organic compounds. Moreover, it has been used as a tool in chemical biology for the labeling and imaging of biomolecules.
Propriétés
Numéro CAS |
14669-17-1 |
|---|---|
Nom du produit |
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate |
Formule moléculaire |
C13H23NO4 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(1-hexoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C13H23NO4/c1-3-5-6-7-9-17-11-12(18-13(14)15)10-16-8-4-2/h2,12H,3,5-11H2,1H3,(H2,14,15) |
Clé InChI |
XEAFYZGGCNRVDC-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(COCC#C)OC(=O)N |
SMILES canonique |
CCCCCCOCC(COCC#C)OC(=O)N |
Synonymes |
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



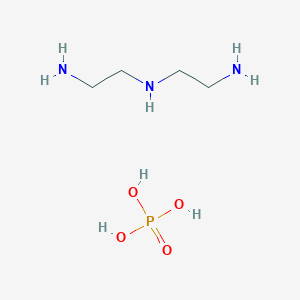
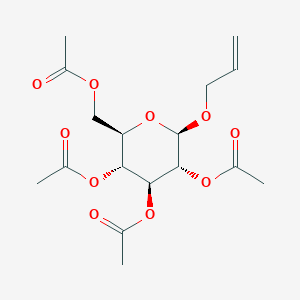
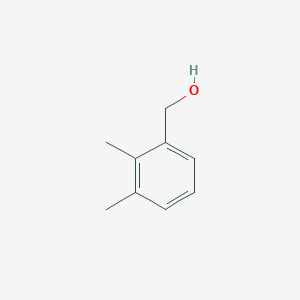
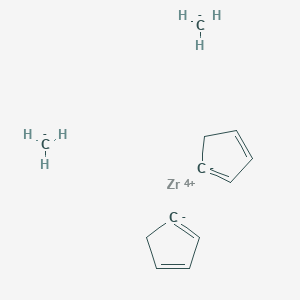

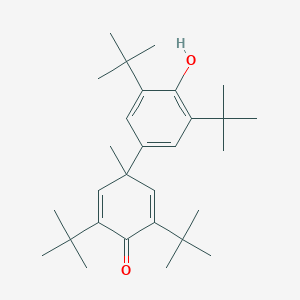
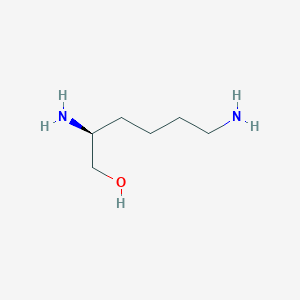
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
